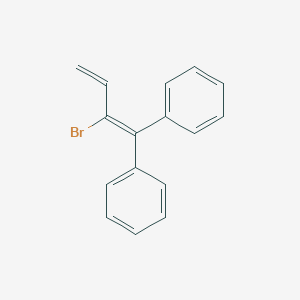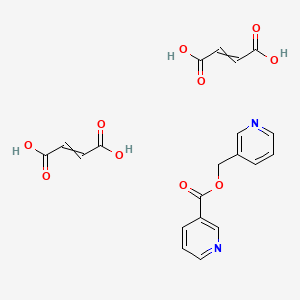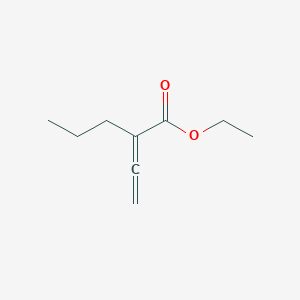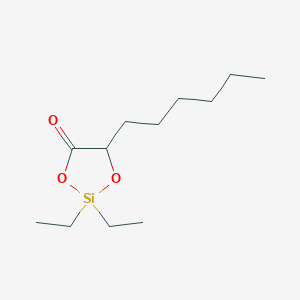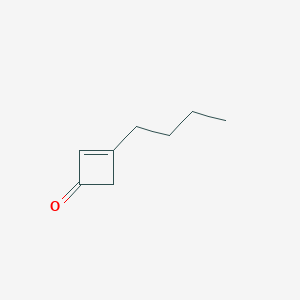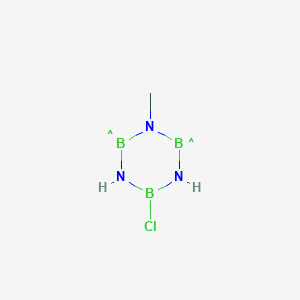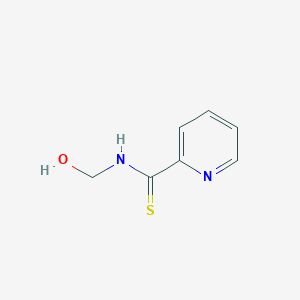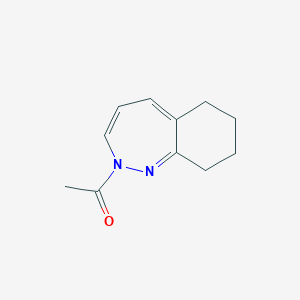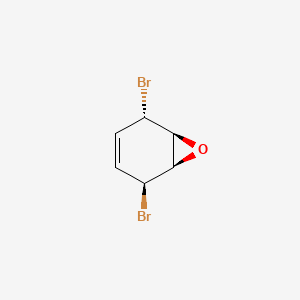
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-: is a bicyclic organic compound characterized by the presence of an oxirane ring fused to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- typically involves the bromination of 7-Oxabicyclo(4.1.0)hept-3-ene. The reaction is carried out under controlled conditions to ensure the trans-configuration of the dibromo substituents. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding the parent oxirane-cyclohexene compound.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as epoxides and diols.
Reduction: The parent oxirane-cyclohexene compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: In biological research, the compound is studied for its potential biological activity. Its unique structure makes it a candidate for the development of new bioactive molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
作用機序
The mechanism of action of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
7-Oxabicyclo(4.1.0)hept-3-ene: The parent compound without the dibromo substituents.
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dichloro-, trans-: A similar compound with chlorine substituents instead of bromine.
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-difluoro-, trans-: A similar compound with fluorine substituents.
Uniqueness: The presence of the dibromo substituents in 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- imparts unique chemical properties to the compound. These substituents can influence the reactivity, stability, and biological activity of the compound, making it distinct from its analogs with different substituents.
特性
CAS番号 |
39573-56-3 |
|---|---|
分子式 |
C6H6Br2O |
分子量 |
253.92 g/mol |
IUPAC名 |
(1R,2S,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4-,5-,6+/m0/s1 |
InChIキー |
GURHZMLRKGTKKO-OMMKOOBNSA-N |
異性体SMILES |
C1=C[C@@H]([C@H]2[C@@H]([C@H]1Br)O2)Br |
正規SMILES |
C1=CC(C2C(C1Br)O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
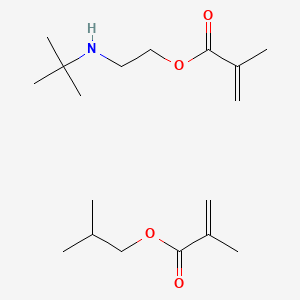

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
